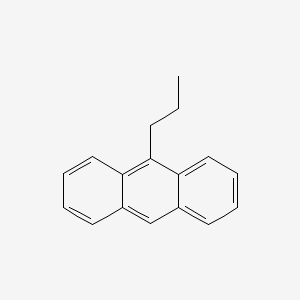

9-Propylanthracene

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

1498-77-7 |

|---|---|

Molekularformel |

C17H16 |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

9-propylanthracene |

InChI |

InChI=1S/C17H16/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h3-6,8-12H,2,7H2,1H3 |

InChI-Schlüssel |

DYERJGPIBJPPKA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Anthracene

The Friedel-Crafts alkylation represents a classical route for introducing alkyl groups to aromatic systems. For 9-propylanthracene, this method involves the reaction of anthracene with propyl halides in the presence of a Lewis acid catalyst.

Reaction Mechanism and Catalytic Systems

Aluminum chloride (AlCl₃) is the most widely used catalyst, facilitating the formation of a carbocation intermediate from the propyl halide (e.g., 1-bromopropane). The carbocation attacks the electron-rich 9-position of anthracene, followed by deprotonation to yield this compound. Alternative catalysts, such as boron trifluoride (BF₃) or iron(III) chloride (FeCl₃), have been explored but generally result in lower yields due to competing side reactions like polyalkylation.

Optimization Parameters

- Temperature : Optimal reactions occur between 80°C and 120°C. Higher temperatures (>150°C) promote isomerization and decomposition.

- Solvent : Non-polar solvents (e.g., dichloromethane or carbon disulfide) enhance electrophilic substitution by stabilizing the carbocation intermediate.

- Molar Ratios : A 1:1.2 molar ratio of anthracene to propyl halide minimizes di- and tri-alkylated byproducts.

Industrial-scale implementations often employ continuous-flow reactors to improve heat dissipation and reduce catalyst fouling.

Catalytic Hydrogenation of 9,10-Dihydroanthracene Derivatives

Hydrogenation of 9,10-dihydroanthracene derivatives offers a regioselective pathway to this compound. This method is particularly advantageous for avoiding electrophilic substitution limitations.

Hydrogenation of 9-Propyl-9,10-Dihydroanthracene

9-Propyl-9,10-dihydroanthracene undergoes dehydrogenation under controlled conditions to yield this compound. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are effective, with hydrogen pressures of 1–3 atm and temperatures of 150–200°C. The reaction proceeds via a radical mechanism, where the catalyst facilitates hydrogen abstraction from the dihydroanthracene backbone.

Case Study: Copper Chromite Catalysis

A patent by US4131646A demonstrates the use of barium-promoted copper chromite (Girdler G-22) for hydrogenating 9-methylanthracene to 9,10-dihydro-9-methylanthracene. While this example focuses on a methyl derivative, substituting methyl with propyl groups follows analogous steps. Reaction conditions include 150°C and 3000 psi hydrogen pressure, achieving >90% conversion within 1 hour.

Oxidative Dehydrogenation

Alternative dehydrogenation methods utilize oxidizing agents like dichlorodicyanoquinone (DDQ) or sulfur. These reagents abstract hydrogen atoms from the dihydroanthracene, regenerating the aromatic system. However, oxidative routes are less common due to challenges in controlling reaction stoichiometry and byproduct formation.

Grignard Reagent-Mediated Synthesis

Grignard reactions provide a versatile platform for constructing carbon-carbon bonds in aromatic systems. For this compound, this approach involves the reaction of anthraquinone derivatives with propyl magnesium bromide.

Synthesis from 9-Anthracenecarboxaldehyde

A 2024 PMC study describes the synthesis of 9-methylanthracene derivatives using Grignard reagents. Adapting this method, 9-anthracenecarboxaldehyde reacts with propyl magnesium bromide to form 9-(1-hydroxypropyl)anthracene, which is subsequently dehydrated using acidic conditions (e.g., H₂SO₄) to yield this compound.

Reaction Conditions

- Solvent : Tetrahydrofuran (THF) or diethyl ether, maintained under inert atmosphere.

- Temperature : −10°C to 0°C during Grignard addition, followed by room-temperature stirring for 12 hours.

- Workup : Quenching with ammonium chloride (NH₄Cl) and purification via column chromatography (silica gel, hexane/ethyl acetate).

This method achieves yields of 70–85%, with purity exceeding 95% as confirmed by HPLC.

Comparative Analysis of Synthesis Methods

The following synthesis parameters are critical for selecting an optimal route:

| Method | Yield (%) | Catalyst | Temperature | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 60–75 | AlCl₃ | 80–120°C | Industrial |

| Catalytic Hydrogenation | 85–90 | Pd/C or Cu chromite | 150–200°C | Pilot-scale |

| Grignard Reaction | 70–85 | None (acid workup) | −10–25°C | Laboratory |

Key Observations :

Industrial Production and Challenges

Large-scale synthesis of this compound prioritizes catalytic hydrogenation due to its efficiency and recyclability of anthracene intermediates. A closed-loop system, as described in US4131646A, allows the anthracene byproduct from hydrogen peroxide production to be re-hydrogenated, minimizing waste. Challenges include catalyst deactivation via coking and the need for high-purity feedstocks to prevent side reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 9-Propylanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted anthracenes, anthraquinones, and dihydroanthracenes, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

9-Propylanthracene has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.

Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

Industry: It is used in the production of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other electronic devices due to its excellent photophysical properties.

Wirkmechanismus

The mechanism of action of 9-propylanthracene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Its photophysical properties allow it to act as a photosensitizer, generating reactive oxygen species that can damage cellular components.

Vergleich Mit ähnlichen Verbindungen

9,10-Diphenylanthracene

- Structure : Phenyl groups at both 9- and 10-positions.

- Synthesis : Typically via Friedel-Crafts alkylation or Suzuki coupling .

- Key Properties : Polymorphism (multiple crystalline forms), high thermal stability, and tunable optoelectronic behavior. Melting points vary with crystal packing (e.g., 243–285°C for different polymorphs) .

9-Bromoanthracene

- Structure : Bromine atom at the 9-position.

- Synthesis : Direct bromination of anthracene using Br₂ in acetic acid .

- Key Properties : High reactivity in cross-coupling reactions (e.g., Suzuki or Heck reactions). Melting point: 154–155°C .

Ethanoanthracene Derivatives (e.g., 23h, 25o)

- Structure: Ethano-bridged anthracenes with substituents like 4-fluorophenyl (23h) or furan-2-yl (25o).

- Synthesis : Diels-Alder reactions or maleimide cycloadditions .

- Key Properties :

9-Allylanthracene

- Structure : Allyl group (-CH₂CH=CH₂) at the 9-position.

- Synthesis : Allylation via Grignard or Wittig reactions .

- Key Properties: Potential for polymerization or further functionalization via the allyl double bond.

Physicochemical Properties

| Compound | Substituent(s) | Melting Point (°C) | Solubility | Key Interactions |

|---|---|---|---|---|

| 9-Propylanthracene* | Propyl (9) | ~100–150 (est.) | Moderate in organics | Steric hindrance |

| 9,10-Diphenylanthracene | Phenyl (9,10) | 243–285 | Low in polar solvents | π-π stacking, polymorphism |

| 9-Bromoanthracene | Bromo (9) | 154–155 | Moderate in DCM/THF | Halogen bonding |

| 23h | 4-Fluorophenyl | 285 | Low in water | Dipole-dipole (C-F) |

| 25o | Furan-2-yl | 256 | Moderate in DMSO | Heterocyclic π-systems |

*Estimated based on alkyl-substituted analogs.

- Electronic Effects: Electron-withdrawing groups (e.g., -Br, -F) increase melting points and reduce solubility due to polar interactions . Electron-donating alkyl groups (e.g., -propyl) enhance solubility in non-polar solvents but reduce crystallinity .

Steric Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.